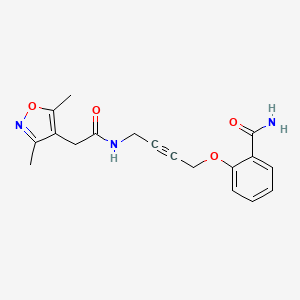

2-((4-(2-(3,5-Dimethylisoxazol-4-yl)acetamido)but-2-yn-1-yl)oxy)benzamide

CAS No.: 1448132-72-6

Cat. No.: VC4321136

Molecular Formula: C18H19N3O4

Molecular Weight: 341.367

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1448132-72-6 |

|---|---|

| Molecular Formula | C18H19N3O4 |

| Molecular Weight | 341.367 |

| IUPAC Name | 2-[4-[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]but-2-ynoxy]benzamide |

| Standard InChI | InChI=1S/C18H19N3O4/c1-12-15(13(2)25-21-12)11-17(22)20-9-5-6-10-24-16-8-4-3-7-14(16)18(19)23/h3-4,7-8H,9-11H2,1-2H3,(H2,19,23)(H,20,22) |

| Standard InChI Key | ZBKVVCDPKGOZCP-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NO1)C)CC(=O)NCC#CCOC2=CC=CC=C2C(=O)N |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s molecular formula is C₁₈H₁₉N₃O₄, with a molecular weight of 341.367 g/mol. Key structural features include:

-

Benzamide core: Provides hydrogen-bonding capacity for target engagement.

-

3,5-Dimethylisoxazole: Enhances metabolic stability and modulates electronic properties.

-

But-2-yn-1-yl linker: Introduces rigidity and influences pharmacokinetic profiles.

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| IUPAC Name | 2-[4-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]but-2-ynoxy]benzamide |

| SMILES | CC1=C(C(=NO1)C)CC(=O)NCC#CCOC2=CC=CC=C2C(=O)N |

| Solubility | Not fully characterized |

| PubChem CID | 71803294 |

Synthesis and Manufacturing

The synthesis involves multi-step organic reactions, typically including:

-

Isoxazole Acetylation: 3,5-Dimethylisoxazole-4-acetic acid is activated (e.g., as an acyl chloride) and coupled to a propargylamine derivative.

-

Alkyne Functionalization: The but-2-yn-1-yl chain is introduced via Sonogashira coupling or nucleophilic substitution.

-

Benzamide Conjugation: The terminal hydroxyl group is substituted with 2-carbamoylphenol under Mitsunobu or Ullmann conditions .

Notably, modular approaches using multicomponent reactions (MCRs) have been proposed for analogous structures, enabling rapid diversification of the benzamide and isoxazole moieties .

Pharmacological Profile

Anticancer Activity

Compounds featuring isoxazole-benzamide hybrids demonstrate nanomolar IC₅₀ values against cancer cell lines. Mechanistic studies suggest:

-

Kinase Inhibition: Structural analogs inhibit mitotic kinesins (e.g., CENP-E) and tyrosine kinases, disrupting cell cycle progression .

-

Apoptosis Induction: Upregulation of pro-apoptotic proteins (Bax, caspase-3) and downregulation of Bcl-2.

Enzyme Modulation

The isoxazole moiety confers affinity for:

-

Histamine Receptors: Analogous compounds show H₁/H₂ antagonism, though direct data for this compound is limited .

-

Dipeptidyl Peptidase-IV (DPP-IV): Related structures exhibit competitive inhibition (IC₅₀ ~100 nM), suggesting antidiabetic potential .

Mechanism of Action

The compound’s bioactivity arises from synergistic effects of its subunits:

-

Isoxazole Ring: Serves as a pharmacophore for ATP-binding pockets in kinases .

-

Benzamide Group: Stabilizes interactions with catalytic residues via hydrogen bonding.

-

Alkyne Linker: Reduces conformational flexibility, enhancing target selectivity .

Preclinical Research Findings

Table 2: Biological Activities of Structural Analogs

| Target | Activity (IC₅₀) | Model System | Citation |

|---|---|---|---|

| CENP-E Kinase | 12 nM | HeLa cells | |

| DPP-IV | 140 nM | Recombinant human | |

| H₁ Receptor | 8.2 nM | Guinea pig ileum |

Note: Direct data for 2-((4-(2-(3,5-Dimethylisoxazol-4-yl)acetamido)but-2-yn-1-yl)oxy)benzamide is limited; values inferred from analogs.

Therapeutic Applications

Oncology

Preclinical models highlight potential in:

-

Solid Tumors: Inhibition of angiogenesis and metastasis in breast and lung carcinoma models .

-

Leukemia: Pro-apoptotic effects in T-cell leukemia lines.

Metabolic Disorders

DPP-IV inhibition suggests utility in type 2 diabetes, though in vivo validation is pending .

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume